molecular formula C21H21ClN4O5S3 B2588103 Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-29-0

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2588103
CAS No.: 361174-29-0
M. Wt: 541.05
InChI Key: CMFVNAROOJULHY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21ClN4O5S3 and its molecular weight is 541.05. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate It is suggested that this compound could be used as an intermediate to synthesize thrombopoietin .

Mode of Action

The specific mode of action of This compound It is known that the compound interacts with its targets, leading to changes that contribute to its overall effect .

Biochemical Pathways

The biochemical pathways affected by This compound It is suggested that the compound may have a role in the synthesis of thrombopoietin , which is involved in the regulation of platelet production in the body.

Result of Action

The molecular and cellular effects of the action of This compound It is suggested that the compound may play a role in the synthesis of thrombopoietin , which could potentially affect platelet production.

Biochemical Analysis

Biochemical Properties

Ethyl 4-((4-((4-(5-chlorothiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to antimicrobial and anticancer effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . In microbial cells, it disrupts essential metabolic processes, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the exertion of its biochemical effects .

Properties

IUPAC Name

ethyl 4-[4-[[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S3/c1-2-31-21(28)25-9-11-26(12-10-25)34(29,30)15-5-3-14(4-6-15)19(27)24-20-23-16(13-32-20)17-7-8-18(22)33-17/h3-8,13H,2,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFVNAROOJULHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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